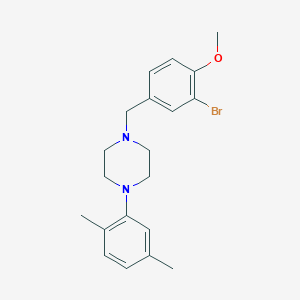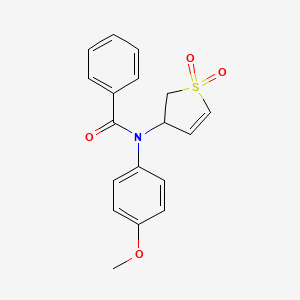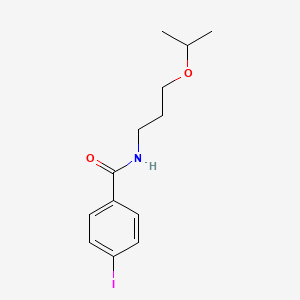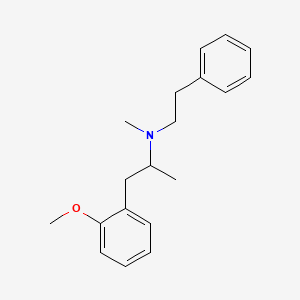![molecular formula C21H29N5O3 B5222522 N~2~-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinamide](/img/structure/B5222522.png)
N~2~-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinamide, also known as Bz-Nle-L-valinamide- N-(1-methyl-2-pyrrolidinyl)amide (BNIPQ), is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BNIPQ is a peptidomimetic compound that is structurally similar to the natural peptide hormones involved in the regulation of appetite, energy metabolism, and glucose homeostasis.
Wirkmechanismus
BNIPQ acts as an agonist for the MC4R and CXCR4 receptors, which are involved in the regulation of appetite, energy metabolism, glucose homeostasis, and cancer cell proliferation and migration. BNIPQ binds to these receptors and activates downstream signaling pathways, leading to the physiological and pharmacological effects observed in animal models and in vitro studies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BNIPQ depend on the receptor it targets and the tissue or organ it acts on. In animal models of obesity and type 2 diabetes, BNIPQ reduces food intake, increases energy expenditure, and improves glucose tolerance by activating the MC4R in the hypothalamus and peripheral tissues. In cancer, BNIPQ inhibits the proliferation and migration of cancer cells by targeting the CXCR4 receptor in various cancer types, including breast cancer, prostate cancer, and pancreatic cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BNIPQ in lab experiments is its high potency and selectivity for the MC4R and CXCR4 receptors. This allows for precise targeting of these receptors and minimizes off-target effects. Another advantage is its stability and solubility, which make it suitable for in vitro and in vivo studies. However, one limitation of using BNIPQ is its high cost and limited availability, which may restrict its use in large-scale studies.
Zukünftige Richtungen
There are several future directions for the research and development of BNIPQ. One direction is to optimize the synthesis method and improve the yield and purity of the final product. Another direction is to investigate the pharmacokinetics and pharmacodynamics of BNIPQ in humans and evaluate its safety and efficacy in clinical trials. Additionally, further studies are needed to explore the potential therapeutic applications of BNIPQ in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, the development of novel analogs and derivatives of BNIPQ may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Synthesemethoden
The synthesis of BNIPQ involves several steps, including the protection of the carboxylic acid group of L-valine, the coupling of N-Boc-protected hydroxylamine with the protected L-valine, and the deprotection of the Boc group to obtain the intermediate product. The intermediate product is then coupled with 4-benzyl-1-piperazine carboxylic acid, followed by the removal of the oxazoline protecting group to obtain the final product. The purity of the final product is determined by high-performance liquid chromatography (HPLC) analysis.
Wissenschaftliche Forschungsanwendungen
BNIPQ has been extensively studied for its potential therapeutic applications in various diseases, including obesity, type 2 diabetes, and cancer. In obesity and type 2 diabetes, BNIPQ acts as an agonist for the melanocortin-4 receptor (MC4R), a G protein-coupled receptor that regulates energy balance and glucose homeostasis. BNIPQ has been shown to reduce food intake, increase energy expenditure, and improve glucose tolerance in animal models of obesity and type 2 diabetes. In cancer, BNIPQ has been shown to inhibit the proliferation and migration of cancer cells by targeting the CXCR4 receptor, a chemokine receptor that plays a critical role in cancer metastasis.
Eigenschaften
IUPAC Name |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-2-[(4-benzylpiperazin-1-yl)methyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O3/c1-15(2)19(20(22)27)24-21(28)17-14-29-18(23-17)13-26-10-8-25(9-11-26)12-16-6-4-3-5-7-16/h3-7,14-15,19H,8-13H2,1-2H3,(H2,22,27)(H,24,28)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVFGVIACZFXNM-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=COC(=N1)CN2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)C1=COC(=N1)CN2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(4-methoxyphenyl)urea](/img/structure/B5222453.png)


![6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B5222476.png)
![5-methyl-7-(3-methyl-2-thienyl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5222477.png)
![N-benzyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5222484.png)



![N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5222518.png)
![methyl 2-methyl-3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5222525.png)

![3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5222532.png)
![N-(3,4-dimethylphenyl)-3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5222539.png)